molecular formula C21H17ClF2N4O3S B2764645 1-(4-chloro-2,5-difluorobenzoyl)-N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-4-carboxamide CAS No. 422275-83-0

1-(4-chloro-2,5-difluorobenzoyl)-N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-4-carboxamide

Cat. No. B2764645
CAS RN: 422275-83-0
M. Wt: 478.9
InChI Key: YUDXDMCHFVWXSO-UHFFFAOYSA-N
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Description

1-(4-chloro-2,5-difluorobenzoyl)-N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClF2N4O3S and its molecular weight is 478.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Carboxamides as Potential Therapeutic Agents : Studies have been conducted on heterocyclic carboxamides, similar in structure to the compound , showing potential as antipsychotic and antimicrobial agents. For example, derivatives have been evaluated for their binding affinity to dopamine and serotonin receptors, indicating possible applications in treating psychological disorders (Norman et al., 1996).

  • Antimicrobial Activities : Compounds with the piperidine-4-carboxamide moiety have been synthesized and tested for antimicrobial properties. This includes fluoroquinolone-based 4-thiazolidinones and 1,4-disubstituted 1,2,3-triazole derivatives, highlighting the broad-spectrum antibacterial and antifungal potential of such structures (Patel & Patel, 2010); (Jadhav et al., 2017).

  • Analgesic and Anti-inflammatory Agents : Novel compounds derived from similar frameworks have demonstrated significant analgesic and anti-inflammatory activities. Such studies provide a foundation for the development of new therapeutic agents targeting pain and inflammation (Abu‐Hashem et al., 2020).

Chemical Synthesis and Optimization

  • Enantioselective Synthesis for CGRP Receptor Inhibitors : Research has focused on the enantioselective synthesis of compounds for inhibiting the CGRP receptor, a target in treating migraines. This involves optimizing synthetic routes for pharmaceutical applications, demonstrating the importance of structural precision in drug development (Cann et al., 2012).

properties

IUPAC Name

1-(4-chloro-2,5-difluorobenzoyl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N4O3S/c22-14-10-15(23)13(9-16(14)24)19(30)27-7-5-11(6-8-27)18(29)26-28-20(31)12-3-1-2-4-17(12)25-21(28)32/h1-4,9-11H,5-8H2,(H,25,32)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXDMCHFVWXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C(=O)C4=CC(=C(C=C4F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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